molecular formula C33H38O14 B12815591 3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one

Cat. No.: B12815591
M. Wt: 658.6 g/mol
InChI Key: WNTBDGJNPGBIQF-BWUNWSOBSA-N
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Description

The compound “3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one” is a complex organic molecule characterized by multiple hydroxyl groups, a methoxyphenyl group, and a pyrano[2,3-h]chromen core. This compound is likely to exhibit interesting chemical and biological properties due to its intricate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including the formation of the pyrano[2,3-h]chromen core, the introduction of hydroxyl groups, and the attachment of the methoxyphenyl group. Typical reaction conditions might include:

    Formation of the pyrano[2,3-h]chromen core: This could involve a cyclization reaction under acidic or basic conditions.

    Introduction of hydroxyl groups: This might be achieved through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Attachment of the methoxyphenyl group: This could involve a Friedel-Crafts alkylation reaction using a methoxybenzene derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound is likely to undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The methoxyphenyl group can be reduced to a phenol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions used. For example, oxidation of the hydroxyl groups might yield ketones or aldehydes, while substitution reactions might yield ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might exhibit interesting biological activities due to its complex structure and multiple functional groups. It could be studied for its potential as a drug candidate or as a probe for biological research.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its multiple hydroxyl groups and methoxyphenyl group might confer interesting pharmacological properties.

Industry

In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets might include enzymes, receptors, or other proteins. The compound’s multiple hydroxyl groups and methoxyphenyl group might enable it to form hydrogen bonds or other interactions with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrano[2,3-h]chromen derivatives or molecules with multiple hydroxyl groups and methoxyphenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its complex structure. This might confer unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C33H38O14

Molecular Weight

658.6 g/mol

IUPAC Name

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C33H38O14/c1-13-21(35)24(38)26(40)31(42-13)46-30-25(39)22(36)14(2)43-32(30)45-29-23(37)20-18(34)12-19-17(10-11-33(3,4)47-19)28(20)44-27(29)15-6-8-16(41-5)9-7-15/h6-14,21-22,24-26,30-32,34-36,38-40H,1-5H3/t13-,14-,21-,22-,24+,25+,26+,30+,31?,32?/m0/s1

InChI Key

WNTBDGJNPGBIQF-BWUNWSOBSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC5=C4C=CC(O5)(C)C)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

Origin of Product

United States

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